molecular formula C10H12N2O2 B14809094 4-Amino-3-cyclopropoxybenzamide

4-Amino-3-cyclopropoxybenzamide

Cat. No.: B14809094
M. Wt: 192.21 g/mol
InChI Key: KGWPQAPRWZADBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-cyclopropoxybenzamide is an organic compound with a benzamide structure, featuring an amino group at the 4-position and a cyclopropoxy group at the 3-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-cyclopropoxybenzamide typically involves the condensation of 4-amino-3-cyclopropoxybenzoic acid with an appropriate amine under specific reaction conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-cyclopropoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-cyclopropoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-cyclopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The cyclopropoxy group may enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methoxybenzamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    4-Amino-3-chlorobenzamide: Contains a chlorine atom at the 3-position instead of a cyclopropoxy group.

    4-Amino-3-nitrobenzamide: Features a nitro group at the 3-position.

Uniqueness

4-Amino-3-cyclopropoxybenzamide is unique due to the presence of the cyclopropoxy group, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-amino-3-cyclopropyloxybenzamide

InChI

InChI=1S/C10H12N2O2/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3,11H2,(H2,12,13)

InChI Key

KGWPQAPRWZADBK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.